The synthesis of quinidine (Quinaglute) involves several chemical transformations starting from natural sources or synthetic precursors. The most common synthetic route employs the alkaloid quinine as a precursor. The conversion typically includes the following steps:
Recent studies have emphasized optimizing these synthesis methods to enhance yield and purity while minimizing by-products .
Quinaglute has a molecular formula of and a molecular weight of approximately 324.416 g/mol. The structural formula reveals a complex arrangement featuring a bicyclic structure with a piperidine ring, which is characteristic of many alkaloids. The compound's three-dimensional conformation is crucial for its biological activity, particularly in its interaction with sodium channels in cardiac tissues .
Quinaglute undergoes several chemical reactions that are relevant to its pharmacological activity:
The mechanism of action of quinaglute involves:
This dual action helps restore normal heart rhythms in patients with arrhythmias.
These properties are essential for formulating effective pharmaceutical preparations .
Quinaglute has several scientific uses:
The therapeutic legacy of Cinchona bark (known as "Jesuit’s Bark") dates back to pre-colonial South American indigenous medicine, where hot infusions treated febrile shivering—later recognized as malarial symptoms [1] [7]. By the 17th century, European missionaries documented its antifever properties, catalyzing its global adoption. The bark’s efficacy stemmed from complex alkaloids, primarily quinine and quinidine, which shared antimalarial and cardiac effects but differed critically in stereochemistry and pharmacological profiles [1] [6]. This ethnopharmacological knowledge laid the groundwork for modern alkaloid isolation: French chemists Pelletier and Caventou first isolated quinine in 1820, establishing the first standardized plant-derived chemotherapeutic agent [1] [4].
Table 1: Key Alkaloids in Cinchona Bark
Alkaloid | Relative Abundance | Early Documented Use |
---|---|---|
Quinine | 60-80% | Malaria, fever reduction |
Quinidine | 10-20% | "Cardiac opium" for palpitations |
Cinchonine | 5-15% | Febrifuge with milder activity |
Quinine dominated early therapeutic applications, but uncontrolled bark preparations exhibited variable cardiac effects. Jean-Baptiste de Sénac’s 1749 treatise noted Cinchona’s efficacy against "long and rebellious palpitations," foreshadowing quinidine’s specialized antiarrhythmic role [6]. This empirical period highlighted the complexity of natural product pharmacology, where multidrug mixtures obscured individual alkaloid contributions.
Quinidine was identified as a distinct Cinchona alkaloid in 1833 by Henry and Delondre, who observed its crystallization patterns differed from quinine [4]. Its structural uniqueness was definitively established in 1853 through crystallographic analysis, revealing quinidine as the right-handed stereoisomer (d-conformer) of quinine’s levorotatory form [6]. The molecular formula (C₂₀H₂₄N₂O₂) matched quinine, but spatial orientation conferred divergent bioactivity:
Table 2: Molecular Comparison of Quinidine vs. Quinine
Property | Quinidine | Quinine | Pharmacological Implication |
---|---|---|---|
Absolute Configuration | (8R,9S) | (8S,9R) | Altered ion channel binding affinity |
Optical Rotation | +230° (dextrorotatory) | -170° (levorotatory) | Diagnostic identification method |
Key Functional Groups | 6-methoxyquinoline, vinyl-quinuclidine | Identical backbone | Shared biosynthesis pathway |
Walter von Frey’s 1918 report was pivotal, demonstrating quinidine’s superior antiarrhythmic activity over other alkaloids in atrial fibrillation [6]. This spurred industrial extraction refinement, transitioning from crude bark to purified quinidine sulfate/galacturonate formulations like Quinaglute® [4].
Quinidine’s journey from serendipitous observation to antiarrhythmic cornerstone began in 1912, when Dutch merchant’s self-treatment with quinine for arrhythmia alerted cardiologist Karel Wenckebach [6]. Systematic clinical trials in the 1920s-1940s established quinidine as the first Class Ia antiarrhythmic, defined by:
Table 3: Key Milestones in Quinidine’s Antiarrhythmic Development
Year | Event | Impact |
---|---|---|
1918 | von Frey identifies quinidine as preferred antiarrhythmic alkaloid | Shift from quinine to purified quinidine |
1950s | "Quinidine syncope" syndrome described | Recognition of torsades de pointes risk |
1989 | CAST trial links Class Ic drugs to mortality | Decline in quinidine use for common arrhythmias |
2000s | Rediscovery for Brugada/short QT syndromes | Niche revival as adjunctive therapy |
The 1989 Cardiac Arrhythmia Suppression Trial (CAST) indirectly impacted quinidine by demonstrating increased mortality with Class Ic drugs (flecainide), triggering skepticism toward all sodium channel blockers [2] [9]. By the 1990s, newer agents (amiodarone, dofetilide) displaced quinidine for atrial fibrillation. However, 21st-century research resurrected it for refractory ventricular arrhythmias:
This cyclical trajectory—from pioneer drug to near-abandonment and targeted resurgence—exemplifies how pharmacodynamic complexity can redefine therapeutic utility [9].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6